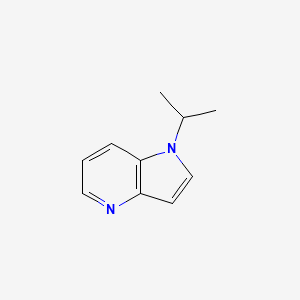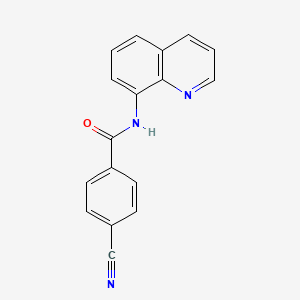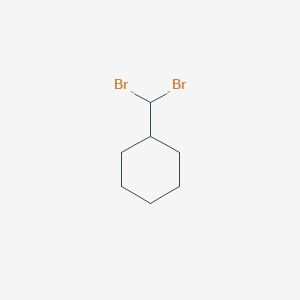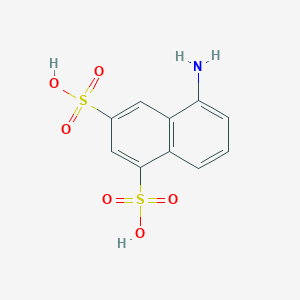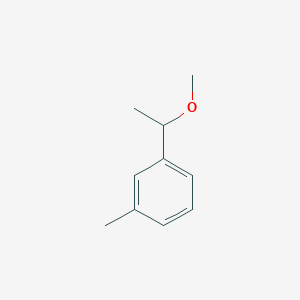
1-(1-Methoxyethyl)-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methoxyethyl)-3-methylbenzene, also known as methyl α-phenethyl ether, is an organic compound with the molecular formula C9H12O. It is a derivative of benzene, where a methoxyethyl group and a methyl group are attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(1-Methoxyethyl)-3-methylbenzene can be synthesized through the reaction of styrene with methanol in the presence of an acid catalyst. The reaction involves the formation of an intermediate carbocation, which then reacts with methanol to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors where styrene and methanol are mixed with an acid catalyst under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Methoxyethyl)-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-Methoxyethyl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(1-Methoxyethyl)-3-methylbenzene involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions. It can also participate in radical reactions, where it forms reactive intermediates that further react to form the final products .
Vergleich Mit ähnlichen Verbindungen
1-(1-Methoxyethyl)-3-methylbenzene can be compared with other similar compounds such as:
1-Methoxyethylbenzene: Lacks the methyl group on the benzene ring.
3-Methylbenzyl alcohol: Contains a hydroxyl group instead of a methoxyethyl group.
1-Methoxy-2-methylbenzene: The methoxy and methyl groups are positioned differently on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .
Eigenschaften
Molekularformel |
C10H14O |
|---|---|
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
1-(1-methoxyethyl)-3-methylbenzene |
InChI |
InChI=1S/C10H14O/c1-8-5-4-6-10(7-8)9(2)11-3/h4-7,9H,1-3H3 |
InChI-Schlüssel |
XJJWQVPOODQLIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



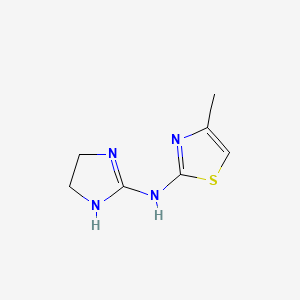

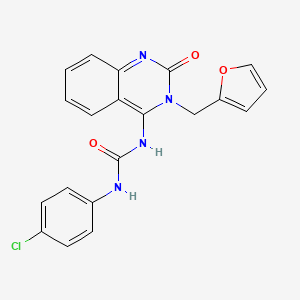
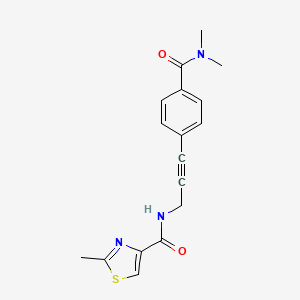
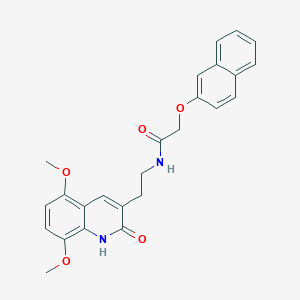
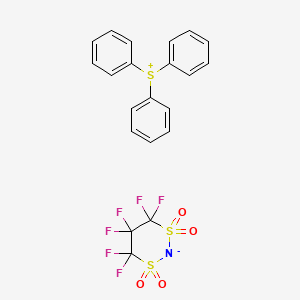
![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B14123103.png)

